![molecular formula C6H6N2O2S B065206 2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid CAS No. 193538-14-6](/img/structure/B65206.png)
2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid
Overview
Description
2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid is a bicyclic heterocyclic compound featuring fused imidazole and thiazole rings with a carboxylic acid substituent at position 4. Its structure (CAS 53572-98-8) is characterized by a partially saturated imidazo-thiazole core, which confers unique electronic and steric properties . This compound serves as a versatile scaffold in medicinal chemistry and materials science due to its ability to coordinate with metals (e.g., Ir(III) complexes for luminescent materials) and participate in hydrogen bonding interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazole with 3-bromo-2-oxopropanoic acid under mild heating conditions . Another approach involves the use of γ-bromodipnones, which react with 2-aminothiazoles to form the desired compound .
Industrial Production Methods: In industrial settings, a continuous flow system can be employed for the synthesis of this compound. This method involves a three-reactor multistage system where intermediate compounds are not isolated. The reaction of aminothiazole with 3-bromo-2-oxopropanoic acid in the first reactor produces the target compound, which is then combined with a dehydrating system .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly with halogens, can modify the functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemical Properties and Structure
The compound features a fused imidazole and thiazole ring system with a carboxylic acid functional group, which significantly influences its reactivity and biological properties. Its general structure can be represented as follows:
This structural configuration allows it to serve as a versatile building block for the synthesis of more complex molecules.
Chemistry
In the realm of chemistry, 2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid is primarily utilized as a building block for synthesizing various heterocyclic compounds. This compound's unique reactivity facilitates the formation of derivatives that can exhibit enhanced properties or novel functionalities.
Table 1: Comparison of Synthetic Routes
Methodology | Description |
---|---|
Traditional Synthesis | Reaction of 2-aminothiazoles with α-halocarbonyl compounds under mild conditions. |
Continuous Flow Synthesis | Utilizes a multistage reactor system for efficient large-scale production. |
The compound exhibits significant biological activities, including:
- Anticancer Activity : Studies have shown that it can inhibit key enzymes involved in cancer cell proliferation and survival, leading to apoptosis in malignant cells. For instance, its interaction with DNA disrupts cellular processes essential for cancer cell viability .
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains. In vitro studies indicate minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against certain Staphylococcus species .
- Neuroprotective Effects : Recent research suggests potential applications in neurodegenerative diseases like Alzheimer's disease through acetylcholinesterase inhibition .
Table 2: Biological Activities and Mechanisms
Activity | Mechanism of Action | References |
---|---|---|
Anticancer | Inhibits enzymes involved in cell division | |
Antimicrobial | Disrupts bacterial growth through enzyme inhibition | |
Neuroprotective | Inhibits acetylcholinesterase |
Medicinal Applications
The medicinal potential of this compound is being actively investigated for developing new therapeutic agents targeting cancer and infectious diseases. Its ability to bind to various molecular targets makes it a candidate for drug development.
Case Study: Anticancer Research
In one study, derivatives of this compound were evaluated for their anticancer properties against multiple cancer cell lines, demonstrating IC50 values lower than those of established chemotherapeutics . The findings suggest that these derivatives could serve as lead compounds for further drug development.
Mechanism of Action
The mechanism of action of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function.
Pathways Involved: It can inhibit enzymes involved in cell division and DNA replication, leading to cell death in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The imidazo[2,1-b]thiazole core is shared among several derivatives, but substitutions at positions 2, 3, 5, and 6 dictate pharmacological and physicochemical properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in DNDI-VL-2098) enhance metabolic stability and target binding in antiparasitic applications .
- Aryl substituents (e.g., 4-fluorophenyl in SK&F 86002) improve selectivity for kinase inhibition .
- Carboxylic acid at C6 enables coordination with metals, as seen in Ir(III)-based luminescent materials .
Antiparasitic Activity
DNDI-VL-2098, a 6-nitroimidazo-oxazole derivative, demonstrates potent activity against Leishmania donovani (IC₅₀ < 1 µM) due to nitro group-mediated redox cycling and DNA damage . In contrast, the carboxylic acid derivative lacks significant antiparasitic activity, highlighting the necessity of nitro/electron-deficient substituents for this application.
Anti-Inflammatory and Kinase Inhibition
- SK&F 86002 : Inhibits IL-1 production and p38 MAPK (IC₅₀ = 0.2 µM), with the 4-fluorophenyl group enhancing kinase binding .
- 5,6-Diaryl Analogs: Exhibit immunomodulatory effects in oxazolone-induced contact sensitivity models, though activity varies unpredictably with substituents .
Anticancer Activity
- Imidazothiazole-thiopyrano Hybrids: Derivatives like thiopyrano[2,3-d]thiazoles show moderate activity (IC₅₀ = 3–5 µM) in NCI-60 cancer cell lines, attributed to thiazole-mediated intercalation and topoisomerase inhibition .
- Dihydroimidazo[2,1-b]thiazoles with Aryl Groups : Pyrrolo[2,1-b]benzothiazoles demonstrate IC₅₀ values of 3.2–4.5 µM against tumor cell lines, with fluorophenyl groups improving selectivity .
Physicochemical and Functional Properties
Structure-Activity Relationships (SAR)
- Position 6 : Carboxylic acid derivatives are pivotal for metal coordination but inactive in antiparasitic models. Nitro (DNDI-VL-2098) or aryl groups (SK&F 86002) are critical for target-specific bioactivity .
- Position 5: Substitution with pyridyl (SK&F 86002) or thiophene (thiopyrano hybrids) enhances kinase or topoisomerase inhibition .
- Saturation : Partial saturation (2,3-dihydro) improves metabolic stability compared to fully aromatic analogs .
Biological Activity
2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused imidazole and thiazole ring system with a carboxylic acid functional group, which significantly influences its reactivity and biological properties. The general structure can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties across various cancer cell lines. For instance:
- Lung Cancer : A study demonstrated that certain derivatives of this compound showed an IC50 value of 0.92 µM against A549 human lung cancer cells, outperforming doxorubicin (IC50 = 1.778 µM) in terms of cytotoxicity . The mechanism involves inhibition of tubulin polymerization, leading to G2/M cell cycle arrest.
- Melanoma : Another derivative displayed submicromolar IC50 values against melanoma cell lines, indicating high efficacy and selectivity for tumor cells over normal cells .
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Recent studies suggest potential neuroprotective effects related to Alzheimer’s disease. Compounds derived from the imidazo[2,1-b]thiazole scaffold have shown promising results in inhibiting acetylcholinesterase (AChE) with IC50 values lower than established drugs like galantamine .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : It binds to DNA and proteins, disrupting their functions and leading to apoptosis in cancer cells.
- Microtubule Disruption : By affecting tubulin dynamics, it causes cell cycle arrest and subsequent cell death in rapidly dividing cells .
Structure-Activity Relationship (SAR)
The effectiveness of this compound varies with structural modifications. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the benzene ring enhances cytotoxicity. Conversely, bulky substituents may reduce activity due to steric hindrance.
- Positioning of Functional Groups : The position of substituents on the thiazole ring significantly influences the compound's biological activity and selectivity towards cancer cells .
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | IC50 Value | Notes |
---|---|---|---|
This compound | Anticancer (Lung) | 0.92 µM | Effective against A549 cells |
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole-5-carbaldehyde | Anticancer (Melanoma) | Submicromolar | High selectivity for melanoma |
Pyrimidinyl substituted imidazo derivatives | Anticancer (Various) | Varies | RAF kinase inhibitors |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Lung Cancer Study : A series of derivatives were synthesized and tested for anticancer activity on lung cancer cell lines. Results indicated significant cytotoxicity correlated with specific structural modifications .
- Neuroprotection Research : Investigations into the neuroprotective effects revealed that certain derivatives could inhibit AChE effectively, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .
Q & A
Q. What are the established synthetic methodologies for preparing 2,3-dihydroimidazo[2,1-b]thiazole-6-carboxylic acid derivatives, and how do reaction conditions impact yield and selectivity?
Basic Research Question
The synthesis of imidazo[2,1-b]thiazole derivatives often employs solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/CH₃SO₃H), achieving yields of 90–96% . Key steps include:
- Substrate preparation : Starting with readily available phenylbenzo[d]imidazo[2,1-b]thiazole precursors.
- Reaction optimization : Solvent-free conditions minimize side reactions and improve selectivity.
- Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while melting points and NMR confirm purity .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Basic Research Question
Routine characterization involves:
- Spectroscopic methods : ¹H/¹³C NMR for structural elucidation, UV-Vis for electronic properties .
- Chromatography : TLC for reaction monitoring and HPLC for purity assessment .
- Physicochemical profiling : Melting point determination (e.g., electrothermal 9200 apparatus) and pKa/log P measurements (e.g., via potentiometric titration) .
Q. How does structural functionalization at the 6-position influence antimicrobial activity against drug-resistant pathogens like MRSA?
Advanced Research Question
Modifications at the 6-position significantly enhance activity:
- Stereochemical effects : (R)-isomers exhibit 2-fold higher potency against MRSA (MIC₉₀ = 3.7 µg/mL) compared to (S)-isomers .
- Mechanistic insights : DNA gyrase inhibition (confirmed via supercoil assays) correlates with antimicrobial efficacy .
- In vivo validation : Wax moth (Galleria mellonella) models demonstrate protection at 5× MIC, supporting translational potential .
Q. What strategies resolve contradictions in reported biological activities, such as variable MIC values across studies?
Advanced Research Question
Discrepancies arise from:
- Assay conditions : Differences in bacterial strains, growth media, or inoculum size (e.g., NCCLS standards recommend standardized broth microdilution) .
- Compound stability : Hydrolytic or oxidative degradation under varying pH/temperature conditions may alter efficacy .
- Data normalization : Use internal controls (e.g., reference antibiotics) and statistical validation (e.g., ANOVA for replicate experiments) .
Q. How can this compound be utilized in developing fluorescence-based probes for metal ion detection?
Advanced Research Question
The compound serves as a scaffold for Zn²⁺-selective probes:
- Probe design : Schiff base formation with ethoxy hydroxybenzaldehyde enhances metal-binding affinity .
- Detection limits : Achieve sub-nanomolar sensitivity (1.2 × 10⁻⁹ M) via fluorescence enhancement .
- Validation : Job’s plot analysis confirms 1:1 stoichiometry, while association constants (2.22 × 10⁵ M⁻¹) quantify binding strength .
Q. What are the key physicochemical properties of this compound relevant to drug design?
Basic Research Question
Critical properties include:
- Molecular formula : C₆H₄N₂O₂S (MW = 168.17 g/mol) .
- Solubility : Poor aqueous solubility (6.86 × 10⁻⁶ mg/mL) but improved under acidic conditions .
- Stability : Degrades at temperatures >233°C; store at 2–8°C to prevent hydrolysis .
Q. How do researchers validate the mechanism of action of imidazo[2,1-b]thiazole derivatives in antimicrobial studies?
Advanced Research Question
Mechanistic validation involves:
- Enzyme inhibition assays : DNA gyrase supercoiling assays confirm target engagement .
- Resistance studies : Serial passage experiments under sub-MIC conditions identify resistance mutations .
- Structural modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to gyrase ATP pockets .
Q. What methodologies guide the rational design of imidazo[2,1-b]thiazole derivatives with enhanced pharmacological profiles?
Advanced Research Question
Design strategies include:
- Scaffold diversification : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to improve bioavailability .
- Stereochemical optimization : Enantiomeric separation (e.g., chiral HPLC) to isolate (R)-isomers with superior activity .
- ADMET profiling : Predictive models (e.g., SwissADME) assess log P, metabolic stability, and toxicity risks .
Properties
IUPAC Name |
2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-5(10)4-3-8-1-2-11-6(8)7-4/h3H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWWRDRRCANUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598268 | |
Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193538-14-6 | |
Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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